

JNJ-39220675: A Technical Overview for Researchers in Seasonal Allergic Rhinitis

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Compound of Interest		
Compound Name:	JNJ-39220675	
Cat. No.:	B1673017	Get Quote

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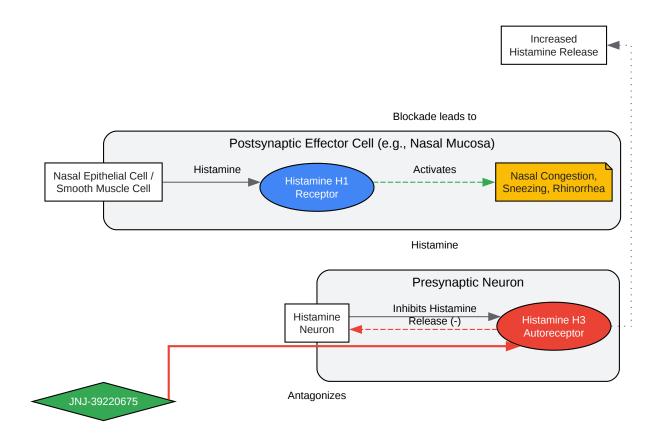
This technical guide provides an in-depth overview of **JNJ-39220675**, a selective histamine H3 receptor antagonist, and its investigation for the treatment of seasonal allergic rhinitis. The document covers its mechanism of action, preclinical pharmacology, and clinical efficacy and safety, with a focus on quantitative data and detailed experimental protocols.

Core Mechanism of Action

JNJ-39220675 is a potent and selective antagonist of the histamine H3 receptor.[1][2] The histamine H3 receptor is an autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters in the central and peripheral nervous systems. In the context of seasonal allergic rhinitis, the rationale for H3 receptor antagonism lies in its potential to modulate the nasal allergic response. Histamine H3 receptors are present in the nasal mucosa and are involved in regulating nasal allergy symptoms. By blocking these receptors, JNJ-39220675 is hypothesized to alleviate symptoms associated with allergic rhinitis, particularly nasal congestion.

Signaling Pathway of Histamine H3 Receptor Antagonism in Allergic Rhinitis





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Caption: Histamine H3 receptor antagonism by **JNJ-39220675**.

Preclinical Pharmacology

JNJ-39220675 has demonstrated high affinity and selectivity for the histamine H3 receptor in preclinical studies. It is also characterized by its ability to penetrate the blood-brain barrier.[1]

Binding Affinity

Receptor	Binding Affinity (Ki)	Species	Reference
Histamine H3	1.4 nM	Human	[1][2]

In Vivo Receptor Occupancy



A preclinical study using positron emission tomography (PET) in baboons evaluated the brain histamine H3 receptor occupancy of **JNJ-39220675**.

Species	Dose	Route of Administrat ion	Receptor Occupancy	Time Post- Dose	Reference
Baboon	1 mg/kg	Oral	>90%	90 minutes	[1]
Baboon	1 mg/kg	Oral	>90%	240 minutes	[1]

Clinical Research in Seasonal Allergic Rhinitis

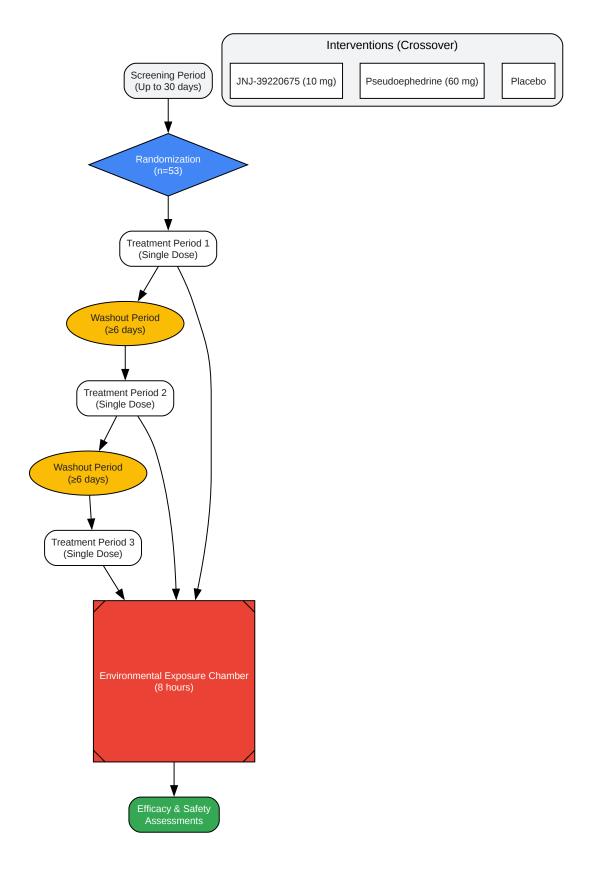
A key clinical study investigating the efficacy and safety of **JNJ-39220675** in seasonal allergic rhinitis was a Phase 2a, randomized, single-dose, double-dummy, placebo- and active-controlled, three-way crossover study (NCT00804687).

Experimental Protocol: Phase 2a Clinical Trial (NCT00804687)

Objective: To evaluate the relative efficacy of **JNJ-39220675** and pseudoephedrine compared to placebo in participants with seasonal allergic rhinitis.

Study Design:





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Caption: Workflow of the Phase 2a crossover clinical trial.



Inclusion Criteria:

- Clinical history of seasonal allergic rhinitis for at least two ragweed seasons.
- Positive skin test to ragweed allergen within 12 months of screening.
- Age 18-65 years.
- Body Mass Index (BMI) between 18 and 32 kg/m².

Exclusion Criteria:

- Clinically significant nasal anatomical deformities.
- History of risk factors for torsades de pointes.
- Use of investigational treatment within 30 days of screening.

Interventions:

- JNJ-39220675: 10 mg single oral dose.
- Pseudoephedrine: 60 mg single oral dose.
- Placebo.

Outcome Measures:

- Primary Endpoint: Change from baseline in the minimal cross-sectional area of the nasal cavity, as measured by acoustic rhinometry.
- Secondary Endpoint: Total Nasal Symptom Score (TNSS), which is the sum of scores for four individual symptoms: runny nose, sneezing, itchy nose, and nasal congestion (each scored 0-3, for a total possible score of 12).

Clinical Efficacy Data

The study demonstrated that **JNJ-39220675** was effective in treating nasal symptoms of allergic rhinitis.



Table 3.1: Efficacy of JNJ-39220675 in Seasonal Allergic Rhinitis (Phase 2a Study)

Outcome Measure	JNJ-39220675 vs. Placebo	Pseudoephedrine vs. Placebo	Reference
Primary Endpoint			
Least Square Mean Difference in Minimal Cross-Sectional Area	-0.126 (p=0.06)	-0.195 (p=0.004)	[3]
Secondary Endpoint			
Baseline-Adjusted Area Under the Curve of TNSS	Significantly smaller (p=0.0003)	Significantly smaller (p=0.04)	[3]
Individual Nasal Symptoms			
Runny Nose	Significantly effective $(p \le 0.05)$	Trend for improvement	[3]
Sneezing	Significantly effective $(p \le 0.05)$	Trend for improvement	[3]
Itchy Nose	Significantly effective $(p \le 0.05)$	Trend for improvement	[3]
Nasal Congestion	Significantly effective $(p \le 0.05)$	Trend for improvement	[3]

Clinical Safety and Tolerability

In the Phase 2a study, **JNJ-39220675** was generally well-tolerated. The most frequently reported adverse event was insomnia.

Table 3.2: Most Frequent Adverse Event with JNJ-39220675 (Phase 2a Study)



Adverse Event	Frequency	Reference
Insomnia	17.3%	[3]

Summary and Future Directions

JNJ-39220675, a selective histamine H3 receptor antagonist, has shown promise in a proof-of-concept Phase 2a clinical trial for the treatment of seasonal allergic rhinitis. The compound demonstrated a significant effect on total and individual nasal symptom scores. While it showed a trend for improvement in the primary endpoint of nasal patency as measured by acoustic rhinometry, this effect was not as robust as the active comparator, pseudoephedrine.

Further research would be needed to fully elucidate the therapeutic potential of **JNJ-39220675** in allergic rhinitis, potentially exploring different dosing regimens or its use in combination with other therapies. The favorable safety profile observed in the Phase 2a study supports its continued investigation. The findings from these studies provide a solid foundation for drug development professionals and scientists to build upon in the quest for novel treatments for seasonal allergic rhinitis.

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